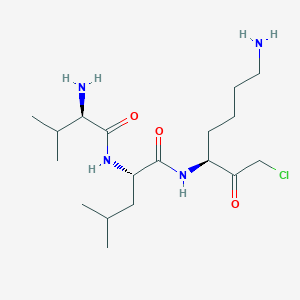

D-Val-Leu-Lys-Chloromethylketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various experimental setups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-Chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced at the final stage of the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: D-Val-Leu-Lys-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.

Major Products Formed: The major products formed from reactions involving this compound are covalent enzyme-inhibitor complexes. These complexes are stable and can be analyzed to gain insights into enzyme mechanisms.

Applications De Recherche Scientifique

Plasminogen Activation Studies

In several studies, D-Val-Leu-Lys-Chloromethylketone has been utilized to investigate plasminogen activation mechanisms. For instance, it has been shown to effectively inhibit the activity of urokinase-type plasminogen activator (uPA), which plays a pivotal role in cancer metastasis and tissue remodeling. The compound's ability to modulate uPA activity has implications for therapeutic strategies aimed at controlling pathological conditions such as thrombosis and cancer progression .

Kinetic Characterization

The kinetic properties of this compound have been characterized in various experimental setups. For example, studies have documented its impact on the hydrolysis rates of synthetic substrates like D-Val-Leu-Lys-p-nitroanilide, providing insights into the compound's effectiveness as a protease inhibitor under different conditions .

Inhibition of Serine Proteases

One notable case study involved the use of this compound to assess its inhibitory effects on human antiplasmin and other serine proteases. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as a therapeutic agent in managing conditions associated with excessive fibrinolysis .

Cancer Research

In cancer research, this compound has been applied to investigate its effects on tumor cell invasiveness. By inhibiting uPA activity, the compound has shown promise in reducing the metastatic potential of cancer cells in vitro and in vivo models, suggesting its utility as an adjunct therapy in cancer treatment regimens .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plasminogen Activation | Inhibits uPA activity | Reduces plasmin generation; affects fibrinolysis |

| Kinetic Studies | Characterizes hydrolysis rates of synthetic substrates | Effective inhibition demonstrated under varied conditions |

| Cancer Research | Assesses impact on tumor invasiveness | Reduces metastatic potential; potential adjunct therapy |

Mécanisme D'action

The mechanism of action of D-Val-Leu-Lys-Chloromethylketone involves the formation of a covalent bond between the chloromethylketone group and the active site of the target protease. This covalent modification inhibits the protease’s activity, allowing researchers to study the enzyme’s function and regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- H-D-Val-Leu-Lys-aldehyde

- H-D-Val-Leu-Lys-fluoromethylketone

- H-D-Val-Leu-Lys-boronic acid

Uniqueness: D-Val-Leu-Lys-Chloromethylketone is unique due to its high reactivity and specificity for certain proteases. Compared to similar compounds, it forms more stable covalent bonds with target enzymes, making it a valuable tool in biochemical research.

Propriétés

Formule moléculaire |

C18H35ClN4O3 |

|---|---|

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |

Clé InChI |

BFFGVNDZOIYMKV-OFQRWUPVSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |

Séquence |

VLK |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.